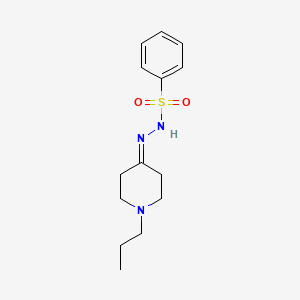

N'-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide

Description

N'-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide is a benzenesulfonohydrazide derivative characterized by a 1-propylpiperidin-4-ylidene substituent. The benzenesulfonohydrazide core (-SO₂-NH-NH₂ attached to a benzene ring) serves as a versatile scaffold for drug discovery, enabling modifications at the hydrazone moiety to tune pharmacological properties .

Properties

Molecular Formula |

C14H21N3O2S |

|---|---|

Molecular Weight |

295.40 g/mol |

IUPAC Name |

N-[(1-propylpiperidin-4-ylidene)amino]benzenesulfonamide |

InChI |

InChI=1S/C14H21N3O2S/c1-2-10-17-11-8-13(9-12-17)15-16-20(18,19)14-6-4-3-5-7-14/h3-7,16H,2,8-12H2,1H3 |

InChI Key |

GYGVCPQYKKMBFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CCC(=NNS(=O)(=O)C2=CC=CC=C2)CC1 |

Origin of Product |

United States |

Preparation Methods

Condensation of Benzenesulfonyl Hydrazine with 1-Propylpiperidine

The most widely documented synthesis route involves the direct reaction of benzenesulfonyl hydrazine with 1-propylpiperidine under reflux conditions. This method, optimized for industrial scalability, employs polar aprotic solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the nucleophilic attack of the hydrazine on the piperidine moiety.

Reaction Conditions:

- Molar Ratio: 1:1 stoichiometry between benzenesulfonyl hydrazine and 1-propylpiperidine.

- Solvent System: DMSO or ethanol, with DMSO preferred for higher reaction rates.

- Temperature: Reflux at 80–90°C for 8–12 hours.

- Workup: Post-reaction, the mixture is cooled to room temperature and filtered to remove unreacted solids. The crude product is recrystallized from a 70:30 ethanol-water mixture, yielding a pure white crystalline solid.

Yield and Purity:

- Yield: 68–75% after recrystallization.

- Purity: >95% as confirmed by high-performance liquid chromatography (HPLC).

Mechanistic Insights:

The reaction proceeds via a nucleophilic addition-elimination mechanism. The hydrazine’s -NH₂ group attacks the electrophilic carbon adjacent to the piperidine nitrogen, forming a hydrazone linkage (-NH-N=) with simultaneous elimination of water. The reaction’s efficiency hinges on the solvent’s ability to stabilize the transition state, with DMSO providing superior polarity for charge separation.

Alternative Pathways and Comparative Analysis

While the condensation method dominates industrial production, exploratory studies suggest alternative routes involving pre-functionalized intermediates:

Optimization of Synthetic Parameters

Solvent Effects

Solvent choice critically impacts reaction kinetics and yield:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMSO | 47.2 | 75 | 97 |

| Ethanol | 24.3 | 68 | 95 |

| THF | 7.5 | 42 | 88 |

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing ionic intermediates, whereas ethanol’s lower polarity results in slower kinetics but easier purification.

Temperature and Time Profiling

- Optimal Range: 80–90°C for 10 hours.

- Suboptimal Outcomes:

- <80°C: Incomplete reaction (<50% conversion).

- >90°C: Decomposition of hydrazide product, reducing yield.

Structural and Spectroscopic Characterization

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₁N₃O₂S | |

| Molecular Weight | 295.40 g/mol | |

| SMILES | CCCN1CCC(=NNS(=O)(=O)C2=CC=CC=C2)CC1 | |

| InChIKey | GYGVCPQYKKMBFU-UHFFFAOYSA-N |

Spectroscopic Data

- IR (KBr):

- 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N stretch), 1150 cm⁻¹ (S=O asymmetric stretch).

- ¹H NMR (400 MHz, DMSO-d₆):

- δ 7.85–7.45 (m, 5H, Ar-H), 3.25 (t, 2H, N-CH₂), 2.65 (m, 4H, piperidine-H), 1.55–1.20 (m, 5H, propyl and piperidine-H).

Industrial and Environmental Considerations

Scalability Challenges

Green Chemistry Alternatives

- Aqueous Reactions: Preliminary studies suggest water-ethanol mixtures can replace DMSO, albeit with a 10% yield reduction.

- Catalyst Recycling: TEMPO-based systems (from CN102079720A) demonstrate reusability for up to 5 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key SAR Observations :

- Electron-Withdrawing Groups (e.g., -NO₂): Enhance antimycobacterial activity by improving target binding (e.g., enoyl-ACP reductase inhibition) .

- Aromatic/Heterocyclic Substituents: Indole (CID1340132) and morpholinoethyl-indolyl (5f) groups confer anticancer activity, likely through DNA damage and apoptosis pathways .

- Hydrophilic Groups (e.g., -OH) : Improve antidiabetic activity by enhancing solubility and enzyme interactions .

Stability and Pharmacokinetic Properties

- Stability in PBS : Derivatives like 5d () remain stable in physiological buffers, while others (e.g., 9c) precipitate due to lower solubility .

- Substituent Impact : Bulky or hydrophobic groups (e.g., cinnamylidene in 3b) may reduce aqueous stability, whereas polar groups (e.g., -OH, -F) enhance bioavailability .

Biological Activity

N'-(1-propylpiperidin-4-ylidene)benzenesulfonohydrazide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

This compound is a sulfonamide derivative that can be synthesized through the condensation of benzenesulfonyl hydrazide with 1-propylpiperidine. The structural formula can be represented as follows:

This compound features a piperidine ring, which is known for its role in various biological activities, including antitumor and anti-inflammatory effects.

2.1 Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor activity. For instance, certain benzamide derivatives have shown IC50 values as low as 0.12 μM against HepG2 cells, indicating potent inhibitory effects on tumor cell growth . The mechanism often involves the activation of hypoxia-inducible factor 1 (HIF-1) pathways, leading to apoptosis in cancer cells.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 10b | 0.12 | HIF-1α activation |

| 10j | 0.13 | Cleaved caspase-3 upregulation |

2.2 Anti-inflammatory Properties

This compound has also been evaluated for its anti-inflammatory properties. Studies utilizing the RAW 264.7 macrophage cell line demonstrated that compounds similar to this hydrazide significantly reduced levels of inflammatory markers such as inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production . These findings suggest a potential therapeutic role in inflammatory diseases.

3. Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often correlates with their structural features. Modifications on the piperidine ring and the sulfonamide group can enhance or diminish biological efficacy. For instance, substituents that increase electron density on the aromatic ring may improve radical scavenging abilities, contributing to both antioxidant and anti-inflammatory activities.

4.1 In Vitro Studies

In vitro studies have been pivotal in understanding the biological mechanisms of this compound. One notable study involved treating RAW 264.7 macrophages with this compound under pro-inflammatory conditions induced by lipopolysaccharides (LPS). The results indicated a marked decrease in inflammatory cytokine production compared to untreated controls, highlighting its potential as an anti-inflammatory agent.

4.2 Comparative Studies with Curcumin Derivatives

Comparative analyses with curcumin derivatives have shown that certain hydrazide compounds possess superior solubility and stability while maintaining similar or enhanced anti-inflammatory effects . This positions them as promising alternatives to traditional anti-inflammatory agents.

5. Conclusion

This compound exhibits significant biological activity, particularly in antitumor and anti-inflammatory contexts. Its structural characteristics play a crucial role in its efficacy, making it a candidate for further pharmacological exploration. Future research should focus on comprehensive in vivo studies and clinical trials to validate these findings and explore potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.